1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-octamethylenebis(2-phenyl-, dibromide, trihydrate
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Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, dibromide, trihydrate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a phenyl group, and a dibromide moiety
Preparation Methods
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, dibromide, trihydrate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine core and the incorporation of the phenyl and dibromide groups. Industrial production methods may involve the use of metal-free catalysis and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, dibromide, trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups and enhanced properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various reactions . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, it is used in the production of advanced materials, such as luminescent compounds and sensors .
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, dibromide, trihydrate involves its interaction with specific molecular targets and pathways . For example, it can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, dibromide, trihydrate can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyridines . These compounds share a similar core structure but differ in their functional groups and properties. The unique combination of the imidazo[1,2-a]pyridine core, phenyl group, and dibromide moiety in 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(2-phenyl-, dibromide, trihydrate gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
93835-30-4 |
---|---|
Molecular Formula |
C34H42Br2N4O3 |
Molecular Weight |
714.5 g/mol |
IUPAC Name |
2-phenyl-1-[8-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)octyl]imidazo[1,2-a]pyridin-4-ium;dibromide;trihydrate |
InChI |
InChI=1S/C34H36N4.2BrH.3H2O/c1(3-13-25-37-31(29-17-7-5-8-18-29)27-35-23-15-11-21-33(35)37)2-4-14-26-38-32(30-19-9-6-10-20-30)28-36-24-16-12-22-34(36)38;;;;;/h5-12,15-24,27-28H,1-4,13-14,25-26H2;2*1H;3*1H2/q+2;;;;;/p-2 |
InChI Key |
OGODWHQGDOIDOF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2CCCCCCCCN4C5=CC=CC=[N+]5C=C4C6=CC=CC=C6.O.O.O.[Br-].[Br-] |
Origin of Product |
United States |
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